molecular formula C14H13ClN2O B11696037 N'-(3-chlorophenyl)-2-phenylacetohydrazide

N'-(3-chlorophenyl)-2-phenylacetohydrazide

Katalognummer: B11696037
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: SQNCICZCMAXQIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-chlorophenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a phenylacetyl moiety and a 3-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-2-phenylacetohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with phenylacetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N’-(3-chlorophenyl)-2-phenylacetohydrazide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or toluene can facilitate the reaction and aid in the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-chlorophenyl)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenylacetohydrazides.

Wissenschaftliche Forschungsanwendungen

N’-(3-chlorophenyl)-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(3-chlorophenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chlorophenyl)nicotinamide
  • N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

N’-(3-chlorophenyl)-2-phenylacetohydrazide is unique due to its specific structural features, such as the combination of a 3-chlorophenyl group and a phenylacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H13ClN2O

Molekulargewicht

260.72 g/mol

IUPAC-Name

N'-(3-chlorophenyl)-2-phenylacetohydrazide

InChI

InChI=1S/C14H13ClN2O/c15-12-7-4-8-13(10-12)16-17-14(18)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2,(H,17,18)

InChI-Schlüssel

SQNCICZCMAXQIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NNC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.